molecular formula C10H20OSi B14623740 1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol CAS No. 56917-72-7

1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol

Katalognummer: B14623740
CAS-Nummer: 56917-72-7
Molekulargewicht: 184.35 g/mol
InChI-Schlüssel: JELONYQBQJRZCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol is an organic compound with the molecular formula C10H20OSi. It is a derivative of cyclohexene, featuring a trimethylsilyl group and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexenone with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol involves its reactivity with various molecular targets. The compound can undergo nucleophilic addition reactions, where the trimethylsilyl group acts as a leaving group, facilitating the formation of new bonds. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-ol is unique due to the presence of both the trimethylsilyl and hydroxyl groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Eigenschaften

CAS-Nummer

56917-72-7

Molekularformel

C10H20OSi

Molekulargewicht

184.35 g/mol

IUPAC-Name

1-methyl-5-trimethylsilylcyclohex-3-en-1-ol

InChI

InChI=1S/C10H20OSi/c1-10(11)7-5-6-9(8-10)12(2,3)4/h5-6,9,11H,7-8H2,1-4H3

InChI-Schlüssel

JELONYQBQJRZCC-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC=CC(C1)[Si](C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.